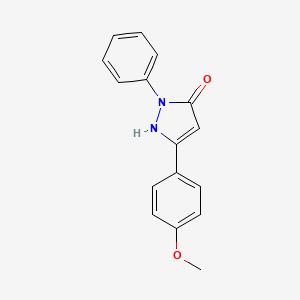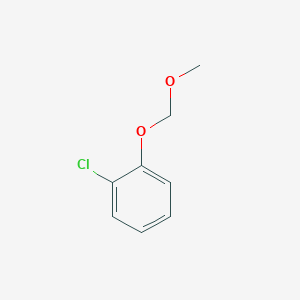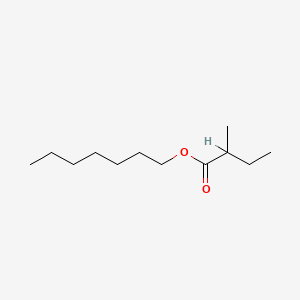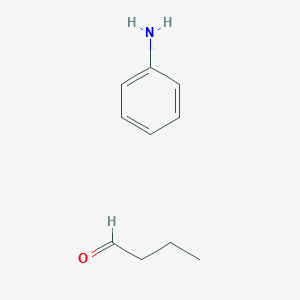
Aniline;butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is identified by the CAS number 68411-20-1 and has the molecular formula C10H15NO . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanal, reaction products with aniline, typically involves the direct reaction of butanal with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H8O+C6H7N→C10H15NO
Industrial Production Methods
Industrial production of butanal, reaction products with aniline, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Aniline;butanal, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines and alcohols .
Scientific Research Applications
Aniline;butanal, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of butanal, reaction products with aniline, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Butyraldehyde (Butanal): An aldehyde with the formula C4H8O, used in various chemical syntheses.
Aniline: An aromatic amine with the formula C6H7N, used in the production of dyes, drugs, and polymers.
Uniqueness
Aniline;butanal, is unique due to its specific combination of butanal and aniline, resulting in distinct chemical properties and applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound .
Properties
CAS No. |
68411-20-1 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
aniline;butanal |
InChI |
InChI=1S/C6H7N.C4H8O/c7-6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,7H2;4H,2-3H2,1H3 |
InChI Key |
SRGBNANKQPZXFZ-UHFFFAOYSA-N |
SMILES |
CCCC=O.C1=CC=C(C=C1)N |
Canonical SMILES |
CCCC=O.C1=CC=C(C=C1)N |
Key on ui other cas no. |
68411-20-1 9003-37-6 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


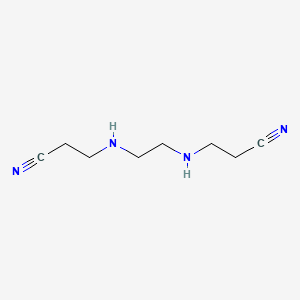
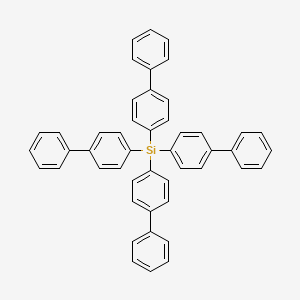

![N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine](/img/structure/B1605413.png)

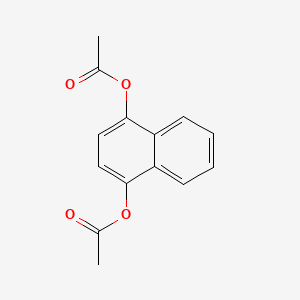
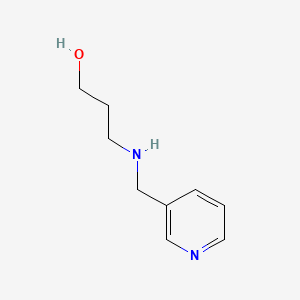
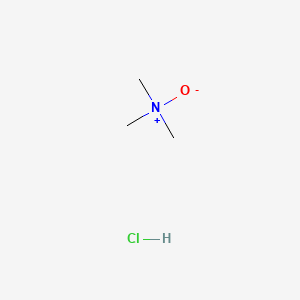

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)
